molecular formula C10H9ClN2OS B1616951 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 3174-15-0

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B1616951
CAS No.: 3174-15-0
M. Wt: 240.71 g/mol
InChI Key: UKCZXXXZRMGCMJ-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of 2-Chloro-N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic acetamide derivatives. The complete chemical name this compound precisely describes the molecular architecture, indicating the presence of a chlorine atom at the 2-position of the acetamide moiety, which is linked through the nitrogen atom to the 2-position of a 6-methyl-substituted benzothiazole ring system. This nomenclature system ensures unambiguous identification among the extensive family of benzothiazole derivatives.

The molecular formula C₁₀H₉ClN₂OS reflects the compound's elemental composition, containing ten carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 240.70900 grams per mole provides essential information for stoichiometric calculations and analytical determinations. The compound is registered under Chemical Abstracts Service number 3174-15-0, which serves as its unique identifier in chemical databases worldwide.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 3174-15-0
Molecular Formula C₁₀H₉ClN₂OS
Molecular Weight 240.70900 g/mol
Density 1.441 g/cm³
Index of Refraction 1.699
Polar Surface Area 70.23000 Ų
Logarithmic Partition Coefficient 2.85500

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of the magnetic environments experienced by different nuclei within the molecule. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts corresponding to the various hydrogen environments present in the compound structure. The methyl group attached to the benzothiazole ring typically appears as a singlet in the aromatic region, while the chloromethyl group of the acetamide moiety exhibits distinct chemical shift patterns.

The aromatic protons of the benzothiazole ring system demonstrate characteristic multipicity patterns that reflect the substitution pattern and electronic environment. The acetamide nitrogen-hydrogen bond typically shows a broad signal due to quadrupolar relaxation and potential hydrogen bonding interactions. Carbon-13 nuclear magnetic resonance spectroscopy further elucidates the carbon framework, with the carbonyl carbon of the acetamide group appearing in the characteristic downfield region around 170 parts per million.

Integration patterns in the proton nuclear magnetic resonance spectrum provide quantitative information about the relative numbers of hydrogen atoms in different chemical environments. The methyl group protons integrate for three hydrogens, while the chloromethyl group integrates for two hydrogens, confirming the proposed molecular structure. Chemical shift assignments can be correlated with computational predictions to validate structural proposals and conformational preferences.

Fourier-Transform Infrared Spectral Fingerprinting

Fourier-transform infrared spectroscopy offers a powerful analytical tool for identifying functional groups and structural features within this compound. The infrared spectrum reveals characteristic absorption bands that serve as molecular fingerprints for structural identification and purity assessment. The carbonyl stretching vibration of the acetamide group appears as a strong absorption band around 1750 wavenumbers, indicating the presence of the amide functionality.

The nitrogen-hydrogen stretching vibrations of the acetamide group typically appear as broad absorption bands in the 3300 wavenumber region, reflecting hydrogen bonding interactions and the polar nature of the amide bond. Aromatic carbon-carbon stretching vibrations manifest as multiple absorption bands between 1400 and 1620 wavenumbers, characteristic of the benzothiazole ring system. The presence of the thiazole ring contributes additional vibrational modes that can be distinguished from simple benzene derivatives.

Carbon-halogen stretching vibrations associated with the chloromethyl group appear in the lower frequency region, providing diagnostic information about the halogen substitution pattern. The combination of these characteristic absorption bands creates a unique spectroscopic signature that enables unambiguous identification of the compound and distinction from closely related structural analogs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns generated during ionization processes. The molecular ion peak for this compound appears at mass-to-charge ratio 240, corresponding to the calculated molecular weight. The isotopic pattern reflects the presence of chlorine, which exhibits characteristic isotopic distribution due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

Fragmentation analysis reveals characteristic loss patterns that provide structural information about the compound architecture. Common fragmentation pathways include loss of the chloromethyl group, resulting in fragment ions corresponding to the methylbenzothiazole moiety. The benzothiazole ring system typically remains intact during fragmentation, appearing as a base peak or prominent fragment in the mass spectrum. Additional fragmentation patterns may involve ring opening processes or side chain eliminations that provide further structural confirmation.

Collision-induced dissociation experiments can provide additional structural information through controlled fragmentation under varying energy conditions. These studies help establish fragmentation mechanisms and identify characteristic product ions that serve as diagnostic markers for this class of compounds. The combination of accurate mass measurements and fragmentation analysis provides definitive structural confirmation for synthetic products and analytical standards.

X-ray Crystallographic Studies

Bond Length and Angle Measurements

X-ray crystallographic analysis of this compound would provide precise three-dimensional structural information, including accurate bond lengths, bond angles, and atomic coordinates. The crystallographic data would reveal the exact geometry of the benzothiazole ring system, confirming the planarity of the aromatic framework and the precise positioning of the methyl substituent at the 6-position. Bond length measurements would establish the degree of aromatic character in the thiazole ring and any distortions from ideal geometry caused by the methyl substitution.

The acetamide linkage geometry represents a critical structural feature that influences molecular properties and potential biological activity. Crystallographic analysis would determine the carbon-nitrogen bond length of the amide linkage, typically ranging from 1.32 to 1.35 angstroms, reflecting the partial double bond character resulting from resonance stabilization. The carbon-oxygen double bond length of the carbonyl group would provide information about the electronic environment and potential hydrogen bonding interactions in the crystal lattice.

Angular measurements would establish the precise geometry around key atoms, including the nitrogen atom linking the benzothiazole and acetamide moieties. The dihedral angle between the benzothiazole plane and the acetamide group would indicate the degree of conjugation and potential steric interactions. These measurements provide essential data for computational modeling studies and structure-activity relationship investigations.

Torsional Conformational Analysis

Torsional angle analysis from crystallographic data would reveal the preferred conformational arrangement of this compound in the solid state. The rotation around the carbon-nitrogen bond connecting the benzothiazole ring to the acetamide group represents a key conformational variable that influences molecular shape and potential intermolecular interactions. Crystallographic analysis would establish whether the molecule adopts a planar or twisted conformation in the crystal lattice.

The methyl group orientation relative to the benzothiazole ring system would be precisely defined through torsional angle measurements. These data would indicate whether the methyl group adopts an in-plane or out-of-plane geometry, which could influence electronic properties and steric accessibility. The chloromethyl group conformation would similarly be established, providing information about potential intramolecular interactions and preferred spatial arrangements.

Conformational analysis would also examine intermolecular interactions within the crystal lattice, including hydrogen bonding patterns, aromatic stacking interactions, and halogen bonding involving the chlorine atom. These interactions contribute to crystal packing efficiency and may influence physical properties such as melting point and solubility. The combination of intramolecular conformational preferences and intermolecular packing arrangements provides comprehensive structural information essential for understanding molecular behavior in different environments.

Properties

IUPAC Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCZXXXZRMGCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357068
Record name 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3174-15-0
Record name 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The most common and documented preparation method is the acylation of 6-methyl-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of a base.

$$
\text{6-methyl-1,3-benzothiazol-2-amine} + \text{chloroacetyl chloride} \xrightarrow[\text{solvent}]{\text{base, low temp}} \text{2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide}
$$

Detailed Procedure

Step Description
Starting Materials 6-methyl-1,3-benzothiazol-2-amine and chloroacetyl chloride
Solvent Dry benzene or dichloromethane (CH2Cl2)
Base Triethylamine or potassium carbonate (K2CO3)
Temperature 0°C to 5°C during addition, followed by reflux or stirring at room temperature
Reaction Time Several hours (typically 4 to 10 hours)
Workup Removal of solvent under vacuum, washing with aqueous sodium bicarbonate and water, recrystallization from ethanol

Key Notes

  • The reaction is typically initiated by adding chloroacetyl chloride dropwise to a cooled solution of the amine and base to control the exothermic nature of the acylation.
  • Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid formed during the reaction.
  • Refluxing ensures complete conversion to the amide.
  • The product is isolated by filtration or extraction, followed by purification via recrystallization.

Reaction Conditions and Yields

Parameter Typical Condition Yield (%)
Solvent Dry benzene or dichloromethane 75-85%
Base Triethylamine or K2CO3 -
Temperature 0–5°C (addition), then reflux -
Reaction Time 4–10 hours -
Purification Recrystallization from ethanol -

This method yields a high purity product suitable for research and industrial applications.

Alternative Synthetic Routes and Modifications

Use of Different Solvents and Bases

  • Some protocols employ chloroform as the solvent with potassium carbonate as the base, refluxing the mixture for about 10 hours to achieve similar yields.
  • Dry acetone has been used as a solvent for related benzothiazole derivatives, followed by reflux and recrystallization steps.

Scale-Up and Industrial Production

  • Industrial synthesis often adapts the above method to continuous flow reactors to enhance efficiency and scalability.
  • Automated systems maintain tight temperature control and reagent addition rates to optimize yield and purity.

Related Synthetic Transformations

While the primary focus is on the preparation of this compound, related compounds undergo further chemical modifications:

Reaction Type Description Reagents/Conditions
Substitution Replacement of chlorine with nucleophiles (amines, thiols) Base, appropriate nucleophile, solvent
Oxidation Conversion to sulfoxides or sulfones H2O2, m-chloroperbenzoic acid
Reduction Formation of amines or reduced derivatives Reducing agents (e.g., LiAlH4)

These reactions demonstrate the versatility of the chloroacetamide intermediate in synthetic chemistry.

Summary Table of Preparation Methods

Method No. Starting Material Reagent Solvent Base Temp (°C) Time (hrs) Yield (%) Notes
1 6-methyl-1,3-benzothiazol-2-amine Chloroacetyl chloride Dry benzene or CH2Cl2 Triethylamine 0–5 (add), reflux 4–10 75–85 Most common, high purity product
2 6-methyl-1,3-benzothiazol-2-amine Chloroacetyl chloride Chloroform K2CO3 Reflux ~10 ~80 Alternative solvent and base
3 6-methyl-1,3-benzothiazol-2-amine Chloroacetyl chloride Dry acetone Not specified Reflux 4 80 Used in related benzothiazole derivatives

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the acetamide moiety undergoes nucleophilic substitution, enabling functional group transformations. Key examples include:

Reaction Type Reagents/Conditions Product Reference
Thiocyanation KSCN in dry acetone, reflux2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl thiocyanate
Amine Substitution Primary amines (e.g., aniline), polar solventsN-(6-Methylbenzothiazol-2-yl)-2-(substituted amino)acetamide derivatives

Mechanistic Insight :
The chloro group is displaced by nucleophiles (e.g., thiocyanate) via an SN2 mechanism, facilitated by the electron-withdrawing benzothiazole ring .

Cyclization Reactions

Under controlled conditions, the compound forms heterocyclic systems:

Reaction Conditions Product Reference
Thiazolidinone Formation Reflux in DMF (150–160°C, 6 hours)2-Imino-3-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one

Key Steps :

  • Intramolecular cyclization occurs between the thiocyanate group and the acetamide carbonyl.

  • DMF acts as both solvent and catalyst, promoting ring closure .

Condensation Reactions

The compound participates in condensation with aldehydes to form Schiff bases or hybrid structures:

Aldehyde Conditions Product Reference
Benzaldehyde Acetic acid, sodium acetate, reflux5-Benzylidene-2-imino-3-(6-methylbenzothiazol-2-yl)-1,3-thiazolidin-4-one
4-Chlorobenzaldehyde Same as above5-(4-Chlorobenzylidene) derivative

Applications :
These products are investigated for antimicrobial and anticancer activities due to enhanced π-conjugation and bioactivity .

Oxidation and Reduction

Limited data exist, but analogous benzothiazoles undergo:

  • Oxidation : Hydrogen peroxide converts thioethers to sulfoxides.

  • Reduction : Sodium borohydride reduces carbonyl groups, though steric hindrance may limit reactivity .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions.

  • Thermal Stability : Decomposes above 250°C, forming methylbenzothiazole derivatives .

Synthetic Utility

This compound serves as a precursor for:

  • Antitubercular Agents : Derivatives inhibit Mycobacterium tuberculosis DprE1 enzyme (IC₅₀: <1 µM) .

  • Anticancer Scaffolds : Thiazolidinone analogs show cytotoxicity against HeLa and MCF-7 cell lines .

Comparative Reactivity

Compared to non-methylated analogs (e.g., 2-chloro-N-(6-chlorobenzothiazol-2-yl)acetamide), the methyl group:

  • Enhances Electron Density : Increases substitution rates at the chloro position.

  • Reduces Solubility : Limits reactivity in aqueous media .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide serves as a building block for synthesizing various biologically active molecules. It has been investigated for its potential in developing new therapeutic agents targeting different diseases.

Application AreaDescription
Anticancer ActivityVarious studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against human cervical cancer cell lines and demonstrated promising results .
Anti-inflammatory EffectsThis compound has been linked to anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. Studies indicate that it may selectively inhibit COX-2, leading to reduced inflammation .
Antidiabetic PotentialResearch has suggested that benzothiazole derivatives can exhibit hypoglycemic effects, making them candidates for diabetes treatment .

Biological Studies

The compound is utilized in various biological studies to explore its effects on cellular pathways and molecular targets:

Study FocusFindings
Enzyme InhibitionIt has been shown to inhibit COX and lipoxygenase enzymes involved in inflammatory processes.
Gene Expression ModulationThe compound influences the expression of genes related to inflammation and apoptosis, impacting cell survival and proliferation.

Industrial Applications

In the industrial sector, this compound is employed as an intermediate in the synthesis of dyes and specialty chemicals. Its unique structure allows for modifications that enhance the properties of final products.

Case Study 1: Anticancer Activity

In a study by Uremic et al., benzothiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring enhanced anticancer activity significantly .

Case Study 2: Anti-inflammatory Properties

Sadhasivam et al. synthesized several benzothiazole derivatives and evaluated their anti-inflammatory activity using COX inhibition assays. One compound demonstrated a selective COX-2 inhibition ratio of 0.44 compared to standard drugs like Ibuprofen .

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of substituents (e.g., methyl at C4 vs.
  • Heterocycle Variants : Replacement of benzothiazole with thiazole (e.g., ) reduces aromaticity and may decrease metabolic stability .
  • Synthesis Efficiency : Yields are rarely reported, but commercial availability (e.g., 6-ethoxy derivative) suggests scalable routes .
Anticancer and Enzyme Inhibition
  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide : Exhibits VEGFR-2 kinase inhibition (anticancer) via hydrophobic interactions and hydrogen bonding, highlighting the importance of electron-withdrawing groups (e.g., nitro) at C6 .
  • N-(6-Sulfamoylbenzo[d]thiazol-2-yl)acetamide (CID 959639) : Shows moderate inhibition of carbonic anhydrase isoforms (CA II and XII), attributed to the sulfamoyl group enhancing ligand-enzyme interactions .
Antimicrobial Properties
  • N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide : Demonstrates antibacterial activity due to the chloro and methylphenyl groups stabilizing π-π stacking and hydrogen bonds in bacterial targets .
  • 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide : Structural simplicity (thiazole core) correlates with broad-spectrum activity but lower potency than benzothiazole analogues .

Crystallographic and Physicochemical Properties

  • Dihedral Angles : In N-(4-chloro-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide, the dihedral angle between benzothiazole and benzene rings is 79.3°, optimizing crystal packing via hydrogen bonds . Similar angles in the target compound could influence solubility and crystallinity.

Biological Activity

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzothiazole ring with a chlorine atom and a methyl group at specific positions. This unique structure contributes to its biological activity by allowing interaction with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, notably:

  • Cyclooxygenase (COX) : Involved in prostaglandin synthesis, COX inhibition can lead to anti-inflammatory effects.
  • Lipoxygenase (LOX) : Another enzyme in the inflammatory pathway, LOX inhibition may reduce leukotriene production.

Cellular Effects

The compound has been shown to modulate various cellular processes:

  • Gene Expression : It influences the expression of genes related to inflammation and apoptosis, affecting cell survival and proliferation.
  • Cell Signaling Pathways : The compound alters signaling pathways that are critical in cellular responses to stress and damage .

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as an antibacterial agent .

Anti-Tubercular Activity

A study highlighted its activity against Mycobacterium tuberculosis, showing moderate to good efficacy in inhibiting bacterial growth. This suggests potential applications in treating tuberculosis .

Case Studies and Research Findings

Several research studies have documented the biological activities of this compound:

  • Study on Anti-inflammatory Properties : A study found that this compound significantly reduced inflammation markers in vitro, supporting its potential use in inflammatory diseases.
  • Anticancer Potential : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to disruption of tubulin polymerization and induction of reactive oxygen species (ROS) .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives:

Compound NameStructureBiological Activity
2-chloro-N-(6-chloro-benzothiazol-2-yl)acetamideSimilar to 2-chloro-N-(6-methyl...)Moderate antibacterial activity
2-chloro-N-(6-methoxy-benzothiazol-2-yl)acetamideContains a methoxy groupEnhanced solubility but lower bioactivity

This comparison indicates that structural modifications can significantly influence biological activity.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

Amination of benzothiazole : 6-Methyl-1,3-benzothiazol-2-amine is prepared by reacting substituted aniline derivatives with KSCN and Br₂ in glacial acetic acid at <10°C .

Acetylation : The amine reacts with chloroacetyl chloride in dry benzene under reflux (1 hour), yielding the target compound with ~80% efficiency after recrystallization from ethanol .
Critical parameters :

  • Temperature control during bromine addition prevents side reactions.
  • Use of dry benzene minimizes hydrolysis of chloroacetyl chloride.
  • Sodium bicarbonate washes remove unreacted acid chlorides .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • IR spectroscopy : Confirms the presence of amide C=O (~1668 cm⁻¹) and benzothiazole C=N (~1604 cm⁻¹) .
  • ¹H NMR : Signals at δ 2.63–2.61 (m, 2H) correspond to the chloroacetamide CH₂ group, while aromatic protons (6-methyl benzothiazole) appear at δ 6.4–8.3 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 501 for derivatives) validate the molecular formula .

Q. What are the primary biological activities reported for benzothiazole-acetamide derivatives?

Derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example:

  • Antibacterial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli have been reported for analogs .
  • Anticancer potential : Structural analogs show IC₅₀ values <10 µM in breast cancer cell lines, linked to thiazole-mediated apoptosis .

Advanced Research Questions

Q. How does crystallographic analysis resolve molecular conformation and intermolecular interactions?

X-ray diffraction studies reveal:

  • Planar benzothiazole-acetamide core : Facilitates π-π stacking and conjugation .
  • Intermolecular hydrogen bonds : N–H⋯N interactions (2.8–3.0 Å) stabilize dimers, while C–H⋯O bonds (3.6 Å) extend crystal packing into ribbons .
  • Torsional angles : The 6-methyl group induces a dihedral angle of ~100° with the acetamide chain, affecting solubility .

Q. How can computational methods optimize reaction pathways for novel derivatives?

The ICReDD framework integrates quantum chemical calculations and experimental feedback:

  • Reaction path search : Identifies low-energy intermediates (e.g., imidazole-activated intermediates in adamantyl derivatives) .
  • Solvent effects : DFT simulations predict dichloromethane as optimal for acetylation due to its low polarity, aligning with experimental yields .

Q. How do structural modifications (e.g., substituents on benzothiazole) alter bioactivity?

A comparative study of analogs shows:

SubstituentBioactivity (IC₅₀)Key Interaction
6-Methyl9.5 µM (Cancer)Enhanced lipophilicity
6-Methoxy12.3 µMH-bond donor
6-Chloro7.8 µMElectrophilic reactivity
The 6-methyl group improves membrane permeability, while chloro substituents enhance electrophilic interactions with biological targets .

Q. How should researchers address contradictions in reported biological data?

Case example: Discrepancies in antimicrobial activity (MIC 8 vs. 32 µg/mL) may arise from:

  • Assay variability : Broth microdilution vs. agar diffusion methods.
  • Bacterial strain differences : S. aureus ATCC 25923 vs. clinical isolates.
  • Compound purity : Recrystallization solvents (ethanol vs. acetone) affect impurity profiles .
    Resolution : Standardize protocols (CLSI guidelines) and validate purity via HPLC .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate purification : Column chromatography after amination reduces by-products .
  • Catalyst screening : Triethylamine vs. DMAP in acetylation steps increases yields from 70% to 85% .

Q. How are non-classical hydrogen bonds and van der Waals interactions characterized?

  • SCXRD : Resolves C–H⋯O (3.5 Å) and S⋯S (3.6 Å) interactions in crystal lattices .
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .

Q. What in silico tools predict pharmacokinetic properties?

  • SwissADME : Predicts moderate LogP (2.8) and GI absorption (75%) .
  • Molecular docking : Identifies binding to EGFR (ΔG = -9.2 kcal/mol) via benzothiazole stacking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

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